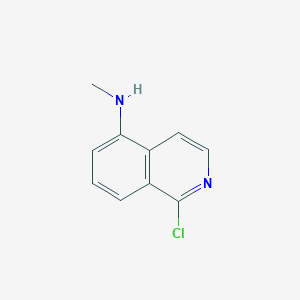
4-氯-8-甲氧基-3-甲基喹啉
描述
4-Chloro-8-methoxy-3-methylquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is also known by its CAS number 39593-11-8 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxy-3-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-methoxy-3-methylquinoline include a melting point of 84 °C and a predicted boiling point of 318.4±37.0 °C . The compound has a predicted density of 1.228±0.06 g/cm3 and a predicted pKa of 2.04±0.41 .科学研究应用
抗菌剂开发
4-氯-8-甲氧基-3-甲基喹啉: 正在被探索用于创建新型抗菌剂。 它的衍生物,特别是与α-氨基膦酸酯结合时,对革兰氏阳性菌和革兰氏阴性菌均显示出中等抑制活性,以及优异的抗真菌抑制活性 。该化合物的结构允许合成可能成为新型抗菌药物的有效候选分子。
生物活性分子的合成
该化合物在生物活性分子的合成中充当重要的支架。它是喹啉类的一部分,该类以其多样的生物活性而闻名。 研究人员利用各种合成方案,如Gould-Jacob和Friedländer合成,来构建喹啉支架并将其功能化以用于生物学和药学活性 .
绿色化学应用
4-氯-8-甲氧基-3-甲基喹啉: 在绿色化学中也具有重要意义。微波辐射等方法已被用于其支架的合成,与传统方法相比,提供了一种更有效且环境友好的方法。 这些技术对于提高原子经济性和减少有害化学物质的使用至关重要 .
药物发现和先导化合物优化
在药物发现中,该化合物用于生成新药先导化合物。 其在药物化学中的多功能应用使其成为发现先导化合物的必要组成部分,这些先导化合物可以优化以提高药物的疗效并减少副作用 .
化学合成和有机化学
作为一种杂环化合物,4-氯-8-甲氧基-3-甲基喹啉 在合成有机化学中起着重要作用。 它用于各种化学反应,并作为合成具有潜在工业应用的多种有机化合物的构建模块 .
光催化合成
该化合物在光催化合成中也有应用,它在紫外线照射下用于创建复杂的分子。 该方法是创新合成策略的一部分,旨在更加可持续和节能 .
超声波促进合成
超声波辐射是合成4-氯-8-甲氧基-3-甲基喹啉衍生物的另一种新技术。 这种方法以其快速反应时间、高产率和区域选择性合成而闻名,使其成为现代有机化学中宝贵的方法 .
抗真菌和抗菌研究
4-氯-8-甲氧基-3-甲基喹啉 的衍生物已因其抗真菌和抗菌特性而得到广泛研究。 构效关系研究表明,化合物中的某些修饰可以显着提高其对微生物病原体的抑制活性 .
安全和危害
作用机制
Quinoline is a versatile heterocyclic compound that plays a crucial role in both natural and synthetic chemistry. It consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. Quinoline derivatives have diverse applications in industrial processes, drug discovery, and medicinal chemistry .
生化分析
Biochemical Properties
4-Chloro-8-methoxy-3-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, 4-Chloro-8-methoxy-3-methylquinoline can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of 4-Chloro-8-methoxy-3-methylquinoline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 4-Chloro-8-methoxy-3-methylquinoline can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-8-methoxy-3-methylquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 4-Chloro-8-methoxy-3-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-8-methoxy-3-methylquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro and in vivo studies, 4-Chloro-8-methoxy-3-methylquinoline has shown both short-term and long-term effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effective use in biochemical research .
Dosage Effects in Animal Models
The effects of 4-Chloro-8-methoxy-3-methylquinoline vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of 4-Chloro-8-methoxy-3-methylquinoline changes significantly with small variations in dosage . These findings highlight the importance of dose optimization for potential therapeutic applications .
Metabolic Pathways
4-Chloro-8-methoxy-3-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s interactions with enzymes such as cytochrome P450 can influence its own metabolism and the metabolism of other co-administered drugs . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug-drug interactions of 4-Chloro-8-methoxy-3-methylquinoline .
Transport and Distribution
The transport and distribution of 4-Chloro-8-methoxy-3-methylquinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of 4-Chloro-8-methoxy-3-methylquinoline within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Chloro-8-methoxy-3-methylquinoline plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of 4-Chloro-8-methoxy-3-methylquinoline can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
4-chloro-8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXDVNXLJEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



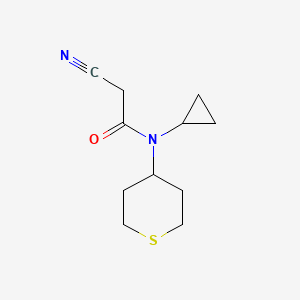

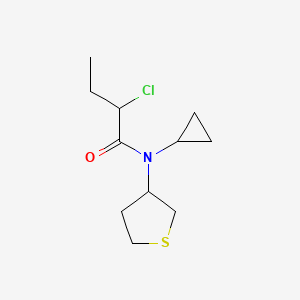
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
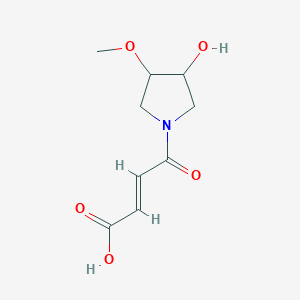

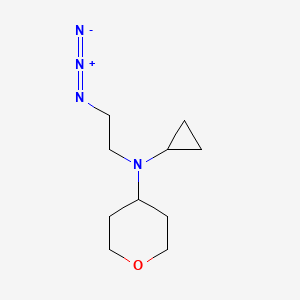


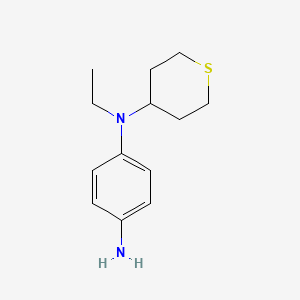
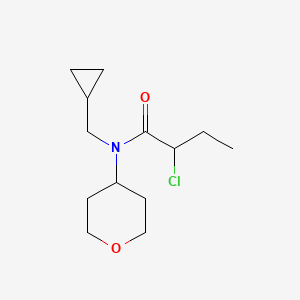
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
